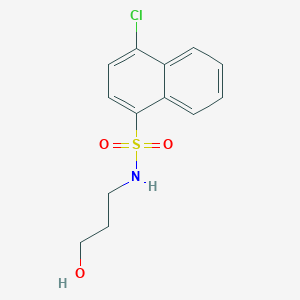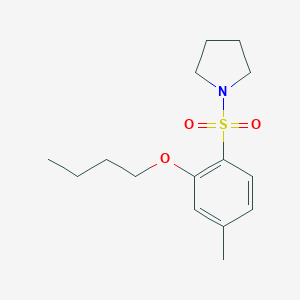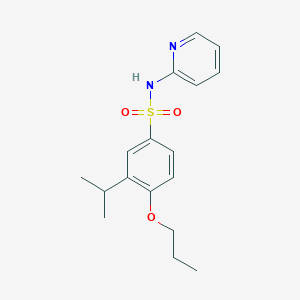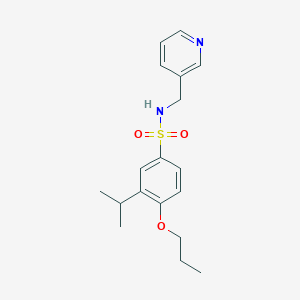
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide, also known as CHS-828, is a small molecule drug that has been extensively studied for its potential anti-tumor properties. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide is not fully understood. However, it is thought to work by inhibiting the activity of the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the production of NAD+. NAD+ is an essential coenzyme involved in many cellular processes, including DNA repair and energy metabolism. By inhibiting NAMPT, this compound may disrupt these processes and induce cell death in cancer cells.
Biochemical and physiological effects:
In addition to its anti-tumor properties, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and to stimulate the production of the neurotransmitter dopamine. However, the significance of these effects is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide is that it has been extensively studied and its mechanism of action is relatively well understood. Additionally, it has been shown to be effective in a variety of cancer cell lines and animal models. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide. One area of interest is the development of analogs or derivatives of this compound that may have improved efficacy or safety profiles. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on other cellular processes. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide is synthesized through a multi-step process that involves the reaction of 4-chloronaphthalene-1-sulfonyl chloride with 3-hydroxypropylamine. The resulting product is then purified through column chromatography to yield the final compound.
Applications De Recherche Scientifique
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide has been studied extensively for its potential anti-tumor properties. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been shown to inhibit tumor growth in animal models.
Propriétés
Formule moléculaire |
C13H14ClNO3S |
|---|---|
Poids moléculaire |
299.77 g/mol |
Nom IUPAC |
4-chloro-N-(3-hydroxypropyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C13H14ClNO3S/c14-12-6-7-13(11-5-2-1-4-10(11)12)19(17,18)15-8-3-9-16/h1-2,4-7,15-16H,3,8-9H2 |
Clé InChI |
OFOQFQOQJTWPKI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2Cl)S(=O)(=O)NCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)




